molecular formula C17H17N3O3S B2629683 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034412-64-9

3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2629683
CAS No.: 2034412-64-9
M. Wt: 343.4
InChI Key: GBGHSWNJETVOMQ-UHFFFAOYSA-N
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Description

Introduction to 3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

Significance in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of modern medicinal chemistry due to their versatility in interacting with biological targets. The 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, is particularly notable for its bioisosteric properties, often serving as a stable replacement for ester or amide groups in drug design. The compound This compound leverages this stability while incorporating additional heterocyclic systems—pyrrolidine, dimethylfuran, and thiophene—to create a multifunctional scaffold.

The pyrrolidine moiety introduces conformational rigidity, which can enhance binding affinity to enzymatic or receptor sites. Meanwhile, the thiophene and dimethylfuran groups contribute electron-rich aromatic systems that facilitate π-π stacking interactions with biological targets. Such synergistic effects make this compound a promising candidate for applications in antimicrobial, anticancer, and anti-inflammatory therapies, as evidenced by the broad activity spectrum of analogous 1,2,4-oxadiazoles.

Structural Classification Within the Oxadiazole Family

The 1,2,4-oxadiazole family is classified based on substituent patterns and their spatial arrangements. This compound belongs to the 5-aryl-3-heterocyclic-1,2,4-oxadiazole subclass, characterized by a heterocyclic group at position 3 and an aromatic ring at position 5 of the oxadiazole core. Specifically:

  • Position 3 : A pyrrolidine ring substituted with a 2,5-dimethylfuran-3-carbonyl group.
  • Position 5 : A thiophen-2-yl group.

This structural configuration distinguishes it from simpler oxadiazoles, such as 5-phenyl-1,2,4-oxadiazoles or thiophene-substituted derivatives like 2-(thiophen-2-yl)-1,3,4-oxadiazole. The dimethylfuran-pyrrolidine appendage at position 3 introduces steric and electronic modifications that influence solubility and metabolic stability, while the thiophene at position 5 enhances aromatic interactions.

Table 1: Comparative Structural Features of Selected 1,2,4-Oxadiazoles
Compound Position 3 Substituent Position 5 Substituent Key Properties
5-Phenyl-1,2,4-oxadiazole None Phenyl Baseline aromatic interaction
2-(Thiophen-2-yl)-1,3,4-oxadiazole None Thiophen-2-yl Enhanced π-π stacking
Target Compound Dimethylfuran-pyrrolidine hybrid Thiophen-2-yl Multifunctional bioactivity

Historical Context of Furan-Pyrrolidine-Oxadiazole Hybrid Development

The synthesis of 1,2,4-oxadiazoles dates to the late 19th century, but their hybridization with furan and pyrrolidine systems emerged more recently as part of efforts to overcome limitations in drug stability and selectivity. Early oxadiazole derivatives focused on simple aryl and alkyl substitutions, but the discovery of their susceptibility to metabolic degradation prompted the exploration of fused heterocycles.

The incorporation of pyrrolidine began in the 2000s, with studies demonstrating its role in improving blood-brain barrier penetration. Concurrently, furan derivatives gained attention for their antimicrobial properties, leading to hybrids like 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole. The addition of thiophene at position 5, as seen in the target compound, reflects a 2020s trend toward leveraging sulfur-containing heterocycles for enhanced binding to cysteine-rich biological targets.

Modern synthetic techniques, such as microwave-assisted cyclization and catalytic cross-coupling, have enabled precise construction of these complex architectures. For instance, the dimethylfuran-pyrrolidine moiety is typically synthesized via acylation of pyrrolidine with dimethylfuran carbonyl chloride, followed by cyclocondensation with thiophene-carboximidamide to form the oxadiazole ring. These methodological advances underscore the compound’s role as a milestone in heterocyclic hybrid design.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-8-13(11(2)22-10)17(21)20-6-5-12(9-20)15-18-16(23-19-15)14-4-3-7-24-14/h3-4,7-8,12H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGHSWNJETVOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the individual components. The furan ring can be synthesized through the cyclization of appropriate precursors, while the pyrrolidine ring is often formed through the reduction of pyrrole derivatives. The thiophene ring can be synthesized via the Paal-Knorr synthesis, and the oxadiazole ring is typically formed through the cyclization of hydrazides with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts and other reagents that are readily available and cost-effective would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the oxadiazole ring could yield hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in drug discovery and development due to its ability to interact with biological targets. Preliminary studies indicate that it may possess:

  • Anticancer Activity : Research suggests that derivatives of oxadiazoles can inhibit cancer cell proliferation and induce apoptosis. For example, studies on similar compounds have demonstrated their efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .
  • Antimicrobial Properties : The presence of the thiophene moiety enhances the compound's antimicrobial activity against both Gram-positive and Gram-negative bacteria. Case studies have shown that thiophene derivatives often exhibit potent antibacterial effects .

Material Science

The unique properties of the compound make it suitable for applications in material science:

  • Catalysis : The oxadiazole ring can act as a catalyst in various organic reactions, facilitating the synthesis of complex molecules. Its ability to stabilize transition states makes it an attractive candidate for catalytic processes.
  • Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Research on similar oxadiazole-containing polymers has indicated improved performance in various applications .

Case Study 1: Anticancer Activity

A study published in PMC explored the anticancer properties of oxadiazole derivatives. The results indicated that compounds similar to 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism involved the activation of apoptotic pathways leading to cancer cell death .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene derivatives, which included compounds structurally related to our target compound. The study demonstrated that these compounds exhibited effective inhibition against several pathogenic bacteria, suggesting a promising avenue for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₁₈H₁₈N₃O₃S 356.42 2,5-Dimethylfuran-3-carbonyl, thiophen-2-yl Not reported (inferred)
3-(Pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole C₁₀H₁₁N₃OS 221.28 Unsubstituted pyrrolidin-3-yl, thiophen-2-yl Unknown
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) C₂₄H₂₃N₅O₂ 437.48 Phenylethyl-pyrrolidinyl, 4-pyridyl SARS-CoV-2 inhibition (EC₅₀: 0.8 μM)
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol C₁₃H₁₀BrN₃S 320.21 4-Bromobenzyl, thiophen-2-yl (triazole core) Antimicrobial (MIC: 12.5–25 μg/mL)

Key Observations :

  • Replacing the oxadiazole core with a triazole (as in ) alters electronic properties, reducing metabolic stability but retaining antimicrobial activity.
Antiviral Potential
  • Compound 1a , with a phenylethyl-pyrrolidinyl substituent, inhibits SARS-CoV-2 replication (EC₅₀: 0.8 μM). The target compound’s thiophen-2-yl group may enhance π-π stacking with viral protease active sites, while the dimethylfuran carbonyl could modulate solubility or off-target effects.
Antimicrobial Activity
  • Triazole derivatives like exhibit broad-spectrum antimicrobial activity (MIC: 12.5–25 μg/mL). While oxadiazoles are generally less potent in this context, the target’s thiophene moiety may compensate by interacting with bacterial membrane proteins.
Metabolic Stability
  • The 1,2,4-oxadiazole core in the target compound is resistant to enzymatic degradation compared to triazoles , suggesting longer half-life in vivo.

Biological Activity

3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring , a pyrrolidine moiety , and a thiophene ring , which contribute to its reactivity and biological properties. The presence of the 2,5-dimethylfuran carbonyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable antimicrobial properties. A study highlighted that compounds containing the oxadiazole ring demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameActivityTarget Organism
1,3,4-Oxadiazole DerivativeAntibacterialE. coli
Thiadiazole-Oxadiazole HybridAntitubercularMycobacterium bovis BCG
Pyridine-Oxadiazole HybridAntifungalCandida albicans

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Cytotoxic Effects of Oxadiazole Derivatives

Compound NameCell LineIC50 (µM)
Compound AMCF-715.63
Compound BA5490.12
Compound CA3752.78

The proposed mechanisms for the biological activities of oxadiazole derivatives include:

  • Inhibition of Enzymatic Activity : Compounds can inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Some oxadiazoles have been shown to activate apoptotic pathways in cancer cells by modulating p53 expression and caspase activity .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

  • Dhumal et al. (2016) explored the antitubercular activity of various heterocyclic compounds containing oxadiazoles and reported significant inhibition against dormant mycobacterial strains .
  • Desai et al. (2018) synthesized pyridine-based oxadiazoles and demonstrated their effectiveness against Gram-positive and Gram-negative bacteria through molecular docking studies that revealed strong binding affinities to bacterial target proteins .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole?

Answer:
The synthesis typically involves cyclocondensation reactions between appropriate precursors. For example, thiophene-containing amidoximes can react with activated carbonyl intermediates (e.g., 2,5-dimethylfuran-3-carbonyl chloride) under reflux in anhydrous solvents like acetonitrile or DMF. Key steps include:

  • Precursor activation : Use of coupling agents (e.g., DCC) for amide bond formation between pyrrolidine and dimethylfuran carbonyl groups .
  • Oxadiazole ring closure : Heating amidoxime intermediates with carboxylic acid derivatives at 80–100°C for 6–12 hours, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Validation : Confirm reaction completion via TLC and intermediate characterization by 1^1H NMR .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

Answer:
A multi-technique approach is essential:

  • 1^1H/13^{13}C NMR : Assign proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, furan methyl groups at δ 2.1–2.3 ppm) and confirm connectivity .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) and oxadiazole ring vibrations (C=N at ~1600 cm1^{-1}) .
  • Elemental analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N/S percentages .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) .

Advanced: How can density functional theory (DFT) calculations enhance the understanding of this compound’s electronic properties?

Answer:
DFT studies (e.g., B3LYP/6-311G(d,p) basis set) can:

  • Predict molecular geometry : Optimize bond lengths and angles, comparing with X-ray crystallography data if available .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity and charge transfer potential. For example, thiophene and oxadiazole moieties often contribute to low band gaps (~3–4 eV) .
  • Electrostatic potential maps : Visualize electron-rich regions (e.g., oxadiazole nitrogen atoms) for predicting nucleophilic/electrophilic sites .
  • Validation : Cross-check computed IR/NMR spectra with experimental data to refine computational models .

Advanced: How should researchers address contradictory spectroscopic data during characterization?

Answer:
Contradictions often arise from impurities or tautomeric equilibria. Mitigation strategies include:

  • Multi-step purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate stereoisomers or eliminate byproducts .
  • Variable-temperature NMR : Detect dynamic processes (e.g., rotational barriers in pyrrolidine rings) by acquiring spectra at 25°C and −40°C .
  • 2D NMR techniques : Employ HSQC and HMBC to resolve overlapping signals and confirm heterocyclic connectivity .
  • X-ray diffraction : Resolve ambiguities in regiochemistry or stereochemistry via single-crystal analysis .

Advanced: What experimental design (DoE) strategies optimize reaction yields in oxadiazole synthesis?

Answer:
Apply factorial design to identify critical parameters:

  • Factors : Temperature (70–110°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., 1–5 mol% ZnCl2_2), and reaction time (4–24 hours) .
  • Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 90°C in DMF with 3 mol% catalyst for 8 hours) .
  • Validation : Replicate high-yield conditions (predicted vs. observed yields) and characterize products to ensure consistency .

Advanced: How can computational tools predict the pharmacological activity of this compound?

Answer:

  • PASS Online : Predict biological targets (e.g., kinase inhibition or GPCR modulation) based on structural fingerprints .
  • Molecular docking (AutoDock Vina) : Simulate binding to receptors (e.g., COX-2 or EGFR) using crystal structures from the PDB. Focus on interactions between oxadiazole/thiophene groups and active-site residues .
  • ADMET prediction (SwissADME) : Assess solubility, bioavailability, and toxicity risks (e.g., CYP450 inhibition) .

Advanced: What strategies resolve regioselectivity challenges during oxadiazole ring formation?

Answer:
Regioselectivity is influenced by:

  • Substituent effects : Electron-withdrawing groups on amidoximes favor 1,2,4-oxadiazole formation over 1,3,4-isomers .
  • Catalysis : Use of ZnCl2_2 or microwave irradiation to accelerate cyclization and suppress side reactions .
  • Kinetic vs. thermodynamic control : Monitor reaction progress under mild vs. harsh conditions to isolate desired products .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiophene derivatives) .
  • Spill management : Neutralize acidic/byproduct residues with sodium bicarbonate and adsorb with inert materials (vermiculite) .

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